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Compound of Interest

Compound Name: 2-Acetoxycyclohexanone

Cat. No.: B15341637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Acetoxycyclohexanone, also known as (2-oxocyclohexyl) acetate, is a keto-ester of

significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a

ketone and an ester group, makes it a versatile intermediate for the synthesis of a wide range

of more complex molecules, including pharmaceuticals and natural products. This technical

guide provides a comprehensive overview of the known physical and chemical properties of 2-
acetoxycyclohexanone, detailed experimental protocols for its synthesis and characterization,

and a visualization of its synthetic pathway.

Core Physical and Chemical Properties
Due to the limited availability of experimentally determined data, the following table includes

predicted physical properties for 2-acetoxycyclohexanone. These values are computationally

derived and should be considered as estimates.
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Property Value Source

Molecular Formula C₈H₁₂O₃ PubChem[1]

Molecular Weight 156.18 g/mol PubChem[1]

CAS Number 17472-04-7 PubChem[1]

IUPAC Name (2-oxocyclohexyl) acetate PubChem[1]

Boiling Point (Predicted) 230.8 °C at 760 mmHg Guidechem[2]

Density (Predicted) 1.08 g/mL Guidechem[2]

Refractive Index (Predicted) 1.455 Guidechem[2]

Flash Point (Predicted) 94.8 °C Guidechem[2]

LogP (Predicted) 0.29 Guidechem[2]

Synthesis of 2-Acetoxycyclohexanone
A common method for the synthesis of α-acetoxy ketones is the oxidation of the corresponding

ketone with lead tetraacetate. This reaction proceeds via an enol intermediate, which is then

acetoxylated.

Experimental Protocol: Synthesis via Lead Tetraacetate
Oxidation
Materials:

Cyclohexanone

Lead tetraacetate (Pb(OAc)₄)

Glacial acetic acid

Benzene (or other suitable aprotic solvent)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Diatomaceous earth (optional)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve cyclohexanone in a suitable aprotic solvent such as benzene or glacial

acetic acid.

Addition of Oxidant: To the stirred solution, add lead tetraacetate in small portions. The

reaction is often exothermic, and the temperature should be monitored and controlled,

typically by using an ice bath.

Reaction Monitoring: The progress of the reaction can be monitored by testing for the

presence of unreacted lead tetraacetate. A simple method is to take a small aliquot of the

reaction mixture and add it to water; a brown precipitate of lead dioxide (PbO₂) indicates the

presence of unreacted lead tetraacetate.

Work-up: Once the reaction is complete (as indicated by the disappearance of lead

tetraacetate), the reaction mixture is cooled to room temperature. If a precipitate of lead

diacetate has formed, it can be removed by filtration, possibly with the aid of a filter agent

like diatomaceous earth.

Extraction: The filtrate is then transferred to a separatory funnel and washed successively

with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining

acetic acid), and finally with brine.

Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying

agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure

using a rotary evaporator.

Purification: The crude 2-acetoxycyclohexanone can be purified by vacuum distillation to

yield the final product.
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Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-
acetoxycyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-acetoxycyclohexanone is expected to show

characteristic signals for the acetyl protons (a singlet around δ 2.1-2.2 ppm) and the proton

at the α-carbon bearing the acetoxy group (a multiplet, likely a doublet of doublets, at a

downfield chemical shift, typically in the range of δ 5.0-5.5 ppm, due to the deshielding effect

of the adjacent carbonyl and ester groups). The remaining cyclohexyl protons would appear

as a complex series of multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework.

The carbonyl carbon of the ketone is expected to resonate at a significantly downfield

chemical shift (around δ 200-210 ppm). The carbonyl carbon of the acetate group would

appear around δ 170 ppm. The carbon bearing the acetoxy group would be found in the

range of δ 70-80 ppm, and the methyl carbon of the acetate group would be observed

around δ 20-22 ppm. The remaining methylene carbons of the cyclohexane ring would

appear in the upfield region. A ¹³C NMR spectrum for 2-acetoxycyclohexanone is available

in the PubChem database[1].

Infrared (IR) Spectroscopy
The IR spectrum of 2-acetoxycyclohexanone will be characterized by two strong absorption

bands in the carbonyl region.

C=O Stretch (Ketone): A strong absorption band is expected around 1725-1740 cm⁻¹.

C=O Stretch (Ester): Another strong absorption band is expected at a slightly higher

wavenumber, typically around 1740-1750 cm⁻¹.

C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester

group is expected in the region of 1200-1250 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
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Visualization of the Synthetic Pathway
The following diagram illustrates the synthesis of 2-acetoxycyclohexanone from

cyclohexanone.

Cyclohexanone Enol IntermediateTautomerization

2-Acetoxycyclohexanone

Oxidation

Lead Tetraacetate
(Pb(OAc)₄)

Acetic Acid

Lead Diacetate
(Pb(OAc)₂)

Click to download full resolution via product page

Caption: Synthesis of 2-Acetoxycyclohexanone from Cyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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